2-Octylpyridine
Overview
Description
2-Octylpyridine is an organic compound with the molecular formula C13H21N. It is a derivative of pyridine, where an octyl group is attached to the second position of the pyridine ring. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Scientific Research Applications
2-Octylpyridine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Octylpyridine can be synthesized through several methods. One common approach involves the alkylation of pyridine with octyl halides in the presence of a base. The reaction typically proceeds as follows:
- Pyridine is reacted with an octyl halide (such as octyl bromide) in the presence of a strong base like sodium hydride or potassium tert-butoxide.
- The reaction is carried out in an aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process may include:
- Continuous flow reactors to ensure efficient mixing and heat transfer.
- Use of catalysts to enhance reaction rates and selectivity.
- Implementation of purification steps such as distillation or recrystallization to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions: 2-Octylpyridine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or peracids.
Reduction: Reduction of this compound can yield the corresponding amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents.
Major Products Formed:
Oxidation: this compound N-oxide.
Reduction: 2-Octylamine.
Substitution: Various substituted pyridines depending on the electrophile used.
Mechanism of Action
The mechanism of action of 2-Octylpyridine depends on its specific application. In biological systems, it may interact with cellular membranes or proteins, disrupting their normal function. The exact molecular targets and pathways involved can vary, but it often involves interactions with enzymes or receptors due to its structural similarity to other bioactive pyridine derivatives.
Comparison with Similar Compounds
Pyridine: The parent compound, which is more basic and less hydrophobic than 2-Octylpyridine.
2-Methylpyridine: Similar in structure but with a shorter alkyl chain, leading to different physical and chemical properties.
2-Decylpyridine: Similar but with a longer alkyl chain, affecting its solubility and reactivity.
Uniqueness of this compound: this compound is unique due to its specific balance of hydrophobicity and reactivity, making it suitable for applications where both properties are advantageous. Its octyl group provides a hydrophobic character, while the pyridine ring offers a site for various chemical modifications .
Properties
IUPAC Name |
2-octylpyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N/c1-2-3-4-5-6-7-10-13-11-8-9-12-14-13/h8-9,11-12H,2-7,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JGVIYCAYGMXJBC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC1=CC=CC=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332655 | |
Record name | 2-Octylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
33841-61-1 | |
Record name | 2-Octylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332655 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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